molecular formula C20H18N4 B12322292 N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide

Cat. No.: B12322292
M. Wt: 314.4 g/mol
InChI Key: FEYZMOAOMKSFOX-KYZOMJKISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide typically involves the reaction of aniline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of aniline with 4-methylbenzene-1,3-diamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Biological Activity

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17N3O\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}

This compound features an aniline moiety, a phenyl group, and a carboximidamide functional group, which are critical for its biological interactions.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular pathways. It is suggested that the compound exerts its effects through:

  • Inhibition of Cell Growth : Studies have shown that this compound can inhibit the proliferation of cancer cell lines.
  • Induction of Apoptosis : Evidence supports that it may trigger apoptotic pathways in malignant cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro tests demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity.
Cell LineIC50 (µM)
MCF-75.2
HepG23.8
HL604.5

Antioxidant Activity

The compound also displays antioxidant properties, which may contribute to its anticancer effects. It has been shown to scavenge free radicals effectively, reducing oxidative stress in cells.

Case Studies

  • Study on HL60 Cells : A study published in Cancer Research evaluated the effects of this compound on HL60 cells. The results indicated that the compound induced apoptosis via the mitochondrial pathway, with increased levels of cytochrome c release and activation of caspases .
  • Combination Therapies : Another study explored the synergistic effects of this compound when combined with standard chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting that it could be a valuable addition to existing treatment regimens .

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3/b23-20+,24-22?

InChI Key

FEYZMOAOMKSFOX-KYZOMJKISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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